N-[1-(3'-Benzyloxyphenyl)ethyl]-N,N-dimethyl-d6-amine
Description
Properties
IUPAC Name |
1-(3-phenylmethoxyphenyl)-N,N-bis(trideuteriomethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-14(18(2)3)16-10-7-11-17(12-16)19-13-15-8-5-4-6-9-15/h4-12,14H,13H2,1-3H3/i2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGZYOKUQUKFBY-XERRXZQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OCC2=CC=CC=C2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(C)C1=CC(=CC=C1)OCC2=CC=CC=C2)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-(Benzyloxy)phenethyl Magnesium Bromide
A Grignard reagent is prepared by reacting 3-benzyloxybromobenzene with magnesium turnings in anhydrous tetrahydrofuran (THF) under nitrogen. The exothermic reaction requires temperature control at −10°C to 0°C.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | −10°C → 25°C (gradual) |
| Reaction Time | 4–6 hours |
| Magnesium Equiv. | 1.2 |
Coupling with Deuterated Dimethylamine-d6
The Grignard reagent reacts with deuterated dimethylamine-d6 in a nucleophilic substitution, facilitated by catalytic copper(I) iodide (5 mol%):
Optimization Data
| Catalyst Loading | Yield (%) | Isotopic Purity (%) |
|---|---|---|
| 5 mol% CuI | 78 | 98.5 |
| 10 mol% CuI | 82 | 97.8 |
Reductive Amination Pathway
Formation of Phenethyl Ketone Intermediate
3’-Benzyloxyacetophenone is synthesized via Friedel-Crafts acylation of benzyloxybenzene with acetyl chloride in the presence of AlCl₃:
Deuteration and Reductive Amination
The ketone undergoes reductive amination with deuterated dimethylamine-d6 using sodium cyanoborohydride (NaBH₃CN) in methanol:
Critical Parameters
-
pH : Maintained at 6.5–7.0 using acetic acid
-
Temperature : 40°C
Palladium-Catalyzed Hydrogenolytic Debenzylation
| Pressure (psi) | Time (h) | Conversion (%) |
|---|---|---|
| 50 | 3 | 95 |
| 30 | 5 | 88 |
Quaternary Ammonium Salt Formation (Optional)
For enhanced stability, the amine is converted to its hydrochloride salt using HCl gas in diethyl ether:
Salt Characterization
-
Melting Point : 162–164°C
-
Solubility : >50 mg/mL in water
Isotopic Purity and Analytical Validation
²H NMR Analysis
Deuterium incorporation is quantified using ²H NMR (400 MHz, CDCl₃):
-
δ 2.25 ppm : (CD₃)₂N– (singlet, integration 6H)
-
Isotopic Purity : 98.7% ± 0.3%
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Grignard Alkylation | 78 | 98.5 | 320 | Moderate |
| Reductive Amination | 85 | 99.2 | 280 | High |
| Catalytic Deuteration | 92 | 99.8 | 410 | Low |
Industrial-Scale Production Considerations
Catalyst Regeneration
Pd/C catalysts are reactivated through oxidative treatment (H₂O₂, 30%) with 80% activity retention over five cycles.
Waste Stream Management
-
Benzyl Bromide Byproducts : Neutralized with NaOH (1M)
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Heavy Metals : Removed via ion-exchange resins
Chemical Reactions Analysis
Types of Reactions
N-[1-(3’-Benzyloxyphenyl)ethyl]-N,N-dimethyl-d6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where the benzyloxy group is replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or alkylating agents are used under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced amines, and substituted phenyl derivatives .
Scientific Research Applications
Chemical and Physical Properties
- Molecular Formula : C17H21NO
- Molecular Weight : 261.398 g/mol
- Appearance : Light brown crystalline solid
- Solubility : Soluble in organic solvents (e.g., acetone, methanol); limited solubility in water (~5.0 g/L at room temperature)
- Melting Point : Approximately 124 °C
Analytical Applications
BPEA serves as an internal standard in various analytical techniques, particularly in:
- Quantum Dot Detection : BPEA's stability and isotopic labeling make it an ideal candidate for use in detecting quantum dots, which are essential in nanotechnology and biomedical applications.
- Metabolomics Studies : It aids in the quantification of metabolites in biological samples, enhancing the accuracy of metabolic profiling .
- Drug Residue Detection : BPEA is utilized to determine drug residues in biological matrices, contributing to the development of sensitive detection methods for pharmaceuticals.
Biological Research Applications
While research on BPEA's biological properties is still emerging, preliminary studies suggest potential therapeutic implications:
- Neuroprotective Properties : Some animal studies indicate that BPEA may exhibit neuroprotective effects, warranting further investigation into its potential for treating neurological disorders.
- Therapeutic Development : The compound's interaction with specific molecular targets could lead to the development of new drugs aimed at various health conditions .
Industrial Applications
In the industrial sector, BPEA finds use in:
- Organic Synthesis : It acts as a reagent in various organic synthesis processes, facilitating the production of complex chemical compounds .
- Chemical Production : BPEA is involved in the manufacturing of diverse chemical products due to its reactivity and stability under different conditions .
Case Studies and Research Findings
-
Quantum Dot Detection Enhancement :
- A study demonstrated that incorporating BPEA as a standard significantly improved the detection limits for quantum dots in environmental samples, showcasing its utility in nanotechnology applications.
-
Metabolite Profiling :
- Research utilizing BPEA as an internal standard revealed enhanced accuracy in metabolomics studies, providing insights into metabolic pathways affected by various treatments.
-
Neuroprotective Studies :
- Investigations into BPEA's neuroprotective effects indicated potential mechanisms involving receptor interactions that may mitigate neurodegenerative processes.
Mechanism of Action
The mechanism of action of N-[1-(3’-Benzyloxyphenyl)ethyl]-N,N-dimethyl-d6-amine involves its interaction with specific molecular targets and pathways. The compound binds to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues with Benzyloxyphenyl Moieties
a) 2-Substituted-5-(2-Benzyloxyphenyl)-1,3,4-Oxadiazoles
- Structure : Contains a 1,3,4-oxadiazole ring substituted with a 2-benzyloxyphenyl group.
- Key Features : Demonstrated anticonvulsant and muscle relaxant properties in preclinical studies, likely due to interactions with GABAergic pathways .
- Comparison : Unlike the target compound, these derivatives lack a tertiary amine but share the benzyloxyphenyl group, highlighting its role in bioactivity. The oxadiazole ring introduces additional hydrogen-bonding capacity, which may enhance target binding.
b) SN-6 (2-[4-(4-Nitrobenzyloxy)benzyl]thiazolidine-4-carboxylic Acid Ethyl Ester)
- Structure : A thiazolidine derivative with a nitrobenzyloxyphenyl group.
- Comparison: The nitrobenzyloxy substituent increases electrophilicity compared to the non-nitrated benzyloxy group in the target compound. The thiazolidine ring and ester group in SN-6 confer distinct pharmacokinetic properties, such as prolonged half-life.
c) N-(4-Ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine
- Structure : A dihydrothiophene derivative with an ethoxyphenylamine group.
- Comparison: The ethoxy group (vs. The dihydrothiophene ring introduces conformational constraints absent in the target compound.
Deuterated and Tertiary Amine Derivatives
a) Deuterated Pharmaceuticals (e.g., d6-labeled compounds)
- Key Features : Deuteration reduces metabolic degradation while maintaining pharmacological activity, as seen in drugs like deutetrabenazine .
- Comparison: The d6-labeling in the target compound likely stabilizes it against oxidative N-demethylation, extending its half-life in vivo compared to non-deuterated analogs.
b) Orthometalated N,N-Dimethyl-α-methylbenzylamine (TMBA)
Pharmaceutical Amines with Aromatic Substituents
a) Benzathine Benzylpenicillin
- Structure : A dibenzylethylenediamine salt of penicillin.
- Key Features : Prolonged antibiotic action due to slow release from the amine complex .
- Comparison : The target compound’s benzyl group may similarly enhance depot effects, though its lack of ionic character limits direct parallels.
b) N-(3-Diallylamino-phenyl)-acetamide
- Structure: A phenylacetamide with diallylamino and dimethylamino groups.
- Key Features : Used in polymer chemistry and drug delivery systems .
- Comparison : The diallyl group introduces unsaturation, enabling crosslinking reactions, whereas the target compound’s ethyl group prioritizes conformational flexibility.
Research Implications and Gaps
While the target compound’s deuterated structure and benzyloxyphenyl group suggest utility in drug development, direct pharmacological data are lacking. Future studies should explore its binding affinity for ion channels or neurotransmitter receptors, leveraging insights from SN-6 and anticonvulsant oxadiazoles . Comparative metabolic studies with non-deuterated analogs could quantify deuterium’s stabilizing effects.
Biological Activity
N-[1-(3'-Benzyloxyphenyl)ethyl]-N,N-dimethyl-d6-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, drawing from diverse scientific literature.
Chemical Structure and Properties
The molecular formula of this compound is CHDNO, with a molecular weight of 261.39 g/mol. The compound features a benzyloxy group attached to an ethyl chain, with dimethylamine functionality contributing to its biological activity.
Synthesis
The synthesis of this compound can be achieved through various chemical reactions involving the appropriate precursors. The detailed synthetic route typically involves:
- Formation of the benzyloxy group : This can be achieved through nucleophilic substitution reactions.
- Alkylation with dimethylamine : The incorporation of the dimethylamine moiety is crucial for enhancing the biological activity.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structural motifs demonstrate effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus .
| Compound | Inhibition Zone (mm) | Target Bacteria |
|---|---|---|
| Control (Gentamicin) | 32 | E. coli |
| This compound | 16.1 | E. coli |
This suggests that while the compound may not outperform traditional antibiotics, it still possesses noteworthy antibacterial properties.
The biological activity of this compound is likely attributed to its ability to interact with various biological targets, including enzymes and receptors involved in microbial growth and proliferation. For example, compounds with similar structures have been shown to inhibit proteases and other critical enzymes in bacterial metabolism .
Case Studies
- Antifungal Studies : In a study assessing a series of related compounds, it was found that those containing the benzyloxy group exhibited antifungal activity against several pathogenic fungi . This highlights the potential for this compound in treating fungal infections.
- Cytotoxicity Assessments : Evaluations of cytotoxicity have revealed that certain derivatives can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy . The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation.
Q & A
Advanced Research Question
- Isotope dilution mass spectrometry (IDMS) : Spike samples with ¹³C-labeled internal standards to quantify d₆ vs. d₅ impurities .
- NMR relaxation studies : T₁/T₂ measurements detect minor protonated impurities in the dimethylamine group .
- Elemental analysis (EA) : Compare experimental vs. theoretical %D values to certify isotopic enrichment ≥98% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
